molecular formula C9H17NO B14803643 N-cycloheptylacetamide

N-cycloheptylacetamide

Cat. No.: B14803643
M. Wt: 155.24 g/mol
InChI Key: FYNKKHMKYVUNMS-UHFFFAOYSA-N
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Description

N-cycloheptylacetamide is an organic compound with the molecular formula C10H19NO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a cycloheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cycloheptylacetamide can be synthesized through the reaction of cycloheptylamine with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the amide bond. The general reaction is as follows:

[ \text{Cycloheptylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding this compound oxides.

    Reduction: Reduction reactions can convert this compound to its corresponding amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: this compound oxides.

    Reduction: Cycloheptylamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-cycloheptylacetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: this compound is used in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-cycloheptylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexylacetamide: Similar in structure but with a cyclohexyl group instead of a cycloheptyl group.

    N-cyclopentylacetamide: Contains a cyclopentyl group instead of a cycloheptyl group.

    N-cyclooctylacetamide: Contains a cyclooctyl group instead of a cycloheptyl group.

Uniqueness

N-cycloheptylacetamide is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its analogs with smaller or larger rings. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N-cycloheptylacetamide

InChI

InChI=1S/C9H17NO/c1-8(11)10-9-6-4-2-3-5-7-9/h9H,2-7H2,1H3,(H,10,11)

InChI Key

FYNKKHMKYVUNMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCCCCC1

Origin of Product

United States

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